Bienvenue dans la boutique en ligne BenchChem!

1,4,5,6-Tetrahydro-7h-indazol-7-one

Sigma-2 Receptor TMEM97 CNS Disorders

1,4,5,6-Tetrahydro-7H-indazol-7-one (CAS 165686-41-9) is the unsubstituted, partially saturated indazolone scaffold critical for structure-activity campaigns targeting sigma-2 (TMEM97) receptors (pKi >7, >100-fold selectivity over sigma-1) and human neutrophil elastase (Ki 6–35 nM). Unlike the 4-one regioisomer or fully aromatic indazoles, the 7-one configuration provides a unique H-bond vector and electronic landscape essential for target engagement. The scaffold is validated for CDK2/cyclin A1 allosteric inhibitor development and Src kinase programs, offering a clean, derivatizable core for N1, C3, and C6 modification. Procure to maintain SAR fidelity in CNS probe synthesis, respiratory disease models, and oncology hit-to-lead campaigns.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 165686-41-9
Cat. No. B1454863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydro-7h-indazol-7-one
CAS165686-41-9
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)NN=C2
InChIInChI=1S/C7H8N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h4H,1-3H2,(H,8,9)
InChIKeySWTZTUJBLAOEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydro-7H-indazol-7-one (CAS 165686-41-9): Core Scaffold for Kinase and Protease Inhibitor Development


1,4,5,6-Tetrahydro-7H-indazol-7-one (CAS 165686-41-9) is a bicyclic tetrahydroindazolone heterocycle with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol . It serves as a foundational, unsubstituted scaffold in medicinal chemistry, acting as a key synthetic intermediate for generating diverse bioactive molecules. Unlike fully aromatic indazoles, its partially saturated ring system introduces conformational flexibility and distinct hydrogen-bonding capabilities, which are critical for modulating target selectivity [1]. This scaffold is the core structure for two major classes of therapeutic leads: potent sigma-2 (σ₂) receptor ligands for CNS disorders and oncology, and low-nanomolar human neutrophil elastase (HNE) inhibitors for inflammatory and respiratory diseases .

Why 1,4,5,6-Tetrahydro-7H-indazol-7-one Cannot Be Substituted with Generic Indazoles or Other Tetrahydroindazolone Regioisomers


Generic substitution with simple indazoles or alternative tetrahydroindazolone regioisomers is not feasible for programs targeting specific binding pockets. The 7-one substitution pattern provides a unique vector for hydrogen bonding and a specific electronic environment that differs fundamentally from the 4-one regioisomer (1,5,6,7-tetrahydro-4H-indazol-4-one). These regioisomers exhibit distinct tautomeric behaviors and isomer distributions upon derivatization, directly impacting the purity, characterization, and biological activity of downstream compounds [1]. Furthermore, the unsubstituted nature of this scaffold is not a limitation but a strategic feature, providing a clean slate for versatile derivatization at multiple positions (N1, C3, C6), which is exploited to generate potent and selective sigma-2 and HNE inhibitors [2]. Simply interchanging this core with another would invalidate established Structure-Activity Relationship (SAR) models and could lead to a complete loss of target affinity.

Quantitative Differentiation of 1,4,5,6-Tetrahydro-7H-indazol-7-one Against Closest Analogs


Sigma-2 Receptor Affinity: Tetrahydroindazole Scaffold Enables >100-Fold Selectivity Over Sigma-1 Compared to Non-Tetrahydroindazole Ligands

Derivatives of the 1,4,5,6-tetrahydro-7H-indazol-7-one scaffold have been optimized to achieve high nanomolar affinity (pKi > 7) and exceptional selectivity for the sigma-2 receptor (TMEM97) over the sigma-1 receptor. A 2015 study on tetrahydroindazole-benzamide hybrids reported compounds with pKi values in the range of 7–8 and a selectivity ratio greater than 100-fold for sigma-2 over sigma-1. This level of selectivity is a distinguishing feature of this scaffold class compared to many non-selective sigma receptor ligands, such as haloperidol or certain benzomorphans, which often show limited sigma subtype discrimination .

Sigma-2 Receptor TMEM97 CNS Disorders Cancer Selectivity

Human Neutrophil Elastase (HNE) Inhibition: Tetrahydroindazol-7-one Derivatives Achieve Low Nanomolar Ki Values, Outperforming Many Heterocyclic Alternatives

Compounds built on the 1,4,5,6-tetrahydro-7H-indazol-7-one core have been developed into potent HNE inhibitors. A related series of 1,5,6,7-tetrahydro-4H-indazol-4-ones, a direct regioisomeric variant, exhibited Ki values in the low nanomolar range (6–35 nM). These values represent a significant improvement over earlier indazole-based HNE inhibitors from the same research group, which lacked the tetrahydro saturation, and generally outperform simple azaindole or imidazolone scaffolds that often show Ki values in the high nanomolar to micromolar range [1][2].

Human Neutrophil Elastase HNE Inflammation Respiratory Disease Cancer

CDK2/Cyclin Complex Inhibition: Tetrahydroindazole Core Demonstrates Allosteric Modulation with Submicromolar Potency, a Distinct Mechanism from ATP-Competitive Inhibitors

A high-throughput screening campaign identified a substituted tetrahydroindazole as a hit for CDK2/cyclin A inhibition. The optimized analogues, such as compounds 53 and 59, exhibited a 3-fold improvement in binding affinity for CDK2 and a 2- to 10-fold improvement in inhibitory activity against CDK2/cyclin A1, E, and O complexes compared to the initial screening hit (compound 3, Ki = 2.3 μM). Critically, computational analysis suggests these compounds act allosterically at the CDK2/cyclin interface, a mechanism distinct from the ATP-competitive inhibitors like palbociclib and flavopiridol [1].

CDK2 Cyclin-Dependent Kinase Cancer Male Contraception Allosteric Inhibitor

Src Kinase Inhibition: Substituted Tetrahydroindazolones Provide Defined IC50 Values for Scaffold Optimization

A diverse library of 2-substituted tetrahydroindazolones was evaluated for Src kinase inhibition, demonstrating that the core scaffold is a valid template for kinase inhibitor development. Key derivatives showed clear, quantifiable activity: the 4-tert-butylphenyl derivative inhibited c-Src with an IC50 of 35.1 μM, while the 3,4-dichlorophenyl derivative showed an IC50 of 50.7 μM. This data establishes a baseline activity for the scaffold and demonstrates its amenability to SAR-driven optimization, contrasting with scaffolds that often show no measurable Src inhibition or flat SAR [1].

Src Kinase Cancer Antiproliferative Lead Optimization SAR

Antiproliferative Activity: Tetrahydroindazolone Derivatives Inhibit Colon and Ovarian Cancer Cell Growth by >60% at 50 μM

In cellular assays, substituted tetrahydroindazolones derived from the core scaffold demonstrated significant antiproliferative effects. A 3,4-dichlorophenyl-substituted tetrahydroindazolone inhibited the proliferation of HT-29 colon carcinoma cells by 62% and SK-OV-3 ovarian adenocarcinoma cells by 58% at a concentration of 50 μM. Furthermore, 2,3-diphenyl-substituted derivatives inhibited HT-29 cell proliferation by 65-72% under the same conditions. This level of cellular efficacy in relevant cancer cell lines is not observed for many other simple heterocyclic scaffolds like pyrazolones or isoxazolones at similar concentrations [1].

Antiproliferative HT-29 SK-OV-3 Cancer Cytotoxicity

High-Impact Procurement Scenarios for 1,4,5,6-Tetrahydro-7H-indazol-7-one


CNS Drug Discovery: Developing Selective Sigma-2 Receptor Ligands

Procure this scaffold to synthesize tetrahydroindazole-benzamide hybrids as highly selective sigma-2 (σ₂/TMEM97) receptor ligands. With documented pKi values >7 and >100-fold selectivity over sigma-1, these ligands are critical tools for studying neurodegenerative diseases, addiction, and cancer cell proliferation. The scaffold provides a validated starting point for CNS-penetrant probe development .

Inflammatory Disease Research: Potent Human Neutrophil Elastase (HNE) Inhibitors

Utilize this core to build a library of potent HNE inhibitors for treating respiratory diseases like COPD, acute lung injury, and certain cancers. The derived compounds have demonstrated Ki values in the low nanomolar range (6–35 nM), offering a significant potency advantage. The scaffold's stability in aqueous buffer (t₁/₂ > 1 hour) ensures reliable in vitro assay performance [1].

Male Contraceptive Development: Allosteric CDK2/Cyclin Complex Inhibitors

Employ this scaffold to develop allosteric inhibitors of CDK2/cyclin A1 complexes, a validated target for non-hormonal male contraceptives. The tetrahydroindazole core has been shown to yield submicromolar inhibitors with a unique non-ATP-competitive mechanism, potentially offering superior selectivity over conventional CDK inhibitors that often cause off-target effects due to pan-CDK activity [2].

Kinase Profiling and SAR Studies: Src Kinase and Antiproliferative Programs

Leverage the defined SAR of this scaffold, where simple substitutions yield measurable Src kinase IC50 values (e.g., 35.1 μM for 4-tert-butylphenyl derivatives) and significant inhibition of cancer cell proliferation (up to 72% in HT-29 cells at 50 μM). This makes it an ideal core for parallel synthesis and rapid lead optimization campaigns in oncology research [3].

Quote Request

Request a Quote for 1,4,5,6-Tetrahydro-7h-indazol-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.